molecular formula C13H19NOS B4181783 1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine

1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine

Cat. No. B4181783
M. Wt: 237.36 g/mol
InChI Key: AECCQRJPSKWXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine, also known as Etorphine, is a potent synthetic opioid analgesic drug that is used in veterinary medicine to immobilize large animals such as elephants and rhinoceroses. Etorphine is a derivative of morphine and has a similar chemical structure to fentanyl, another synthetic opioid. However, Etorphine is much more potent than fentanyl and is considered one of the most potent opioids known to date.

Mechanism of Action

1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine acts on the mu-opioid receptors in the brain, spinal cord, and other parts of the body to produce its analgesic effects. 1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine binds to the mu-opioid receptor and activates a signaling cascade that leads to the inhibition of the release of neurotransmitters that transmit pain signals. This results in a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects
1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and bradycardia. 1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine also has a high potential for addiction and dependence, and its use can lead to respiratory failure and death.

Advantages and Limitations for Lab Experiments

1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine is a potent and highly selective agonist of the mu-opioid receptor, which makes it an excellent tool for studying the opioid receptors in the brain and their role in pain management. However, its high potency and potential for addiction and dependence make it unsuitable for use in humans and limit its use in animal experiments.

Future Directions

Future research on 1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine could focus on developing new opioid-based analgesics that have reduced potential for addiction and dependence. Additionally, research could focus on developing new methods for the delivery of opioids to reduce the risk of respiratory depression and other side effects. Finally, research could focus on developing new treatments for opioid addiction and dependence.

Scientific Research Applications

1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine has been extensively used in scientific research to study the opioid receptors in the brain and their role in pain management. 1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine is a highly selective agonist of the mu-opioid receptor, which is the primary receptor responsible for the analgesic effects of opioids. 1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine has also been used to study the effects of opioids on the respiratory system and to develop new opioid-based analgesics.

properties

IUPAC Name

(5-ethylthiophen-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-3-12-8-11(9-16-12)13(15)14-7-5-4-6-10(14)2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECCQRJPSKWXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.